Methyl 3,7-dihydroxycholanate

Description

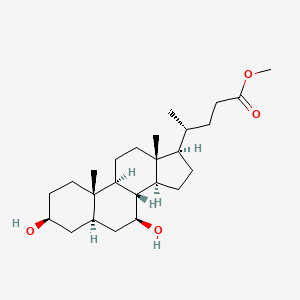

Methyl 3,7-dihydroxycholanate is the methyl ester derivative of 3,7-dihydroxy-5β-cholan-24-oic acid (chenodeoxycholic acid), a primary bile acid. Bile acids and their esters play critical roles in lipid metabolism, cholesterol homeostasis, and cellular signaling. This compound is structurally characterized by hydroxyl groups at positions 3 and 7 on the steroid nucleus, with a methyl ester at the C-24 carboxyl group (Figure 1) .

Chenodeoxycholic acid itself is a therapeutic agent for gallstone dissolution and is a precursor for synthetic bile acid derivatives. Its methyl ester, this compound, is often utilized in research as a reference standard or intermediate in pharmaceutical synthesis. For example, certified reference materials for chenodeoxycholic acid derivatives are commercially available, emphasizing their importance in analytical and pharmacological studies .

Properties

CAS No. |

51446-77-6 |

|---|---|

Molecular Formula |

C25H42O4 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3S,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-/m1/s1 |

InChI Key |

GRQROVWZGGDYSW-OYXAOJMWSA-N |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

methyl 3,7-dihydroxycholanate methyl 3-beta,7-beta-dihydroxy-5-alpha-cholanate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Methyl 3,7-dihydroxycholanate belongs to a class of bile acid esters with modifications at hydroxyl and carboxyl positions. Key structural analogs include:

Key Observations :

- Hydroxylation Pattern : The 3α,7α-dihydroxy configuration in this compound distinguishes it from ursodeoxycholic acid (3α,7β), which exhibits altered receptor binding due to stereochemical differences .

- Esterification Impact: Compared to chenodeoxycholic acid, the methyl ester form shows increased lipid solubility, which may improve membrane permeability but reduce aqueous solubility. This property is critical for drug formulation and delivery .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Methyl 3,7-dihydroxycholanate in bile acid mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS provides exact mass determination (e.g., 406.308293 Da), confirming molecular formula, while NMR resolves structural features like hydroxyl and methyl ester groups. For bile acid mixtures, reverse-phase HPLC coupled with UV/Vis or evaporative light scattering detection (ELSD) can separate and quantify this compound . Sample preparation should include lipid extraction protocols (e.g., Folch method) and derivatization for enhanced chromatographic resolution .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Methodological Answer : Focus on regioselective protection/deprotection of hydroxyl groups during synthesis. For example, use tert-butyldimethylsilyl (TBDMS) ethers to protect the 3β-hydroxyl group before esterification of the 24-carboxylic acid. Reaction monitoring via thin-layer chromatography (TLC) and purification via flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) ensures purity. Validate final products using melting point analysis and comparative NMR with reference spectra .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the role of this compound in bile acid receptor signaling (e.g., FXR, TGR5)?

- Methodological Answer :

- In vitro : Use reporter assays in transfected HEK293 cells expressing FXR or TGR4. Co-incubate with bile acid-binding inhibitors (e.g., tauro-β-muricholic acid) to assess specificity.

- In vivo : Employ knockout mouse models (FXR⁻/⁻ or TGR5⁻/⁻) to compare physiological effects (e.g., glucose homeostasis, lipid metabolism) against wild-type cohorts.

- Data Analysis : Quantify receptor activation via luciferase assays and validate with qPCR for downstream targets (e.g., SHP for FXR, GLP-1 for TGR5). Address variability by normalizing to bile acid pool size via LC-MS .

Q. How should researchers resolve contradictions in reported pro-apoptotic mechanisms of this compound in cancer models?

- Methodological Answer :

- Hypothesis Testing : Compare effects across cell lines (e.g., H22 hepatoma vs. HT-29 colorectal cancer) to identify tissue-specific signaling.

- Mechanistic Profiling : Use phospho-antibody arrays to map kinase activation (e.g., MAPK pathways like p-JNK/p-ERK1/2, as seen in related bile acids ).

- Data Integration : Apply systems biology tools (e.g., STRING database) to reconcile apoptosis-related protein interactions (Bax/Bcl-2, caspase cascades). Discrepancies may arise from differences in mitochondrial membrane potential assays (JC-1 vs. TMRM dyes) or apoptosis timing .

Q. What strategies ensure reproducibility in quantifying this compound in complex biological matrices (e.g., serum, fecal samples)?

- Methodological Answer :

- Sample Preparation : Acidify samples to pH 2–3 to protonate bile acids, followed by solid-phase extraction (C18 columns). Include internal standards (e.g., deuterated cholic acid) for normalization.

- Analytical Validation : Perform spike-and-recovery experiments at low/medium/high concentrations. Calculate inter-/intra-day CVs (<15% for FDA compliance).

- Troubleshooting : Address matrix effects (ion suppression in MS) by diluting samples or using alternative ionization modes (APCI vs. ESI) .

Data Interpretation and Reporting Guidelines

Q. How to structure a medicinal chemistry manuscript on this compound to meet journal standards (e.g., Medicinal Chemistry Research)?

- Methodological Answer :

- Introduction : Link the compound’s bile acid classification (D005765/D001647 ) to gaps in receptor signaling or metabolic disease research. Cite analogous studies (e.g., DMD’s antitumor mechanisms ).

- Results/Discussion : Use tables to compare EC50 values for receptor activation across assays. Figures should highlight structural features (e.g., 3β,7α-dihydroxy orientation) and signaling pathways.

- Conclusion : Emphasize translational potential without overstating findings. Avoid compound numbering (e.g., "4b") and excessive chemical structures per journal guidelines .

Q. What literature search strategies ensure comprehensive coverage of this compound studies?

- Methodological Answer :

- Databases : Search PubMed, SciFinder, and Web of Science using MeSH terms ("Bile Acids and Salts"[Mesh], "Cholanic Acids"[Mesh]) and keywords ("3,7-dihydroxycholanate methyl ester").

- Filters : Limit to peer-reviewed articles (2000–present) and exclude patents.

- Validation : Cross-check references from seminal reviews (e.g., Bile Acids and Their Metabolites: A Comprehensive Overview ). Use citation tracking tools (e.g., Scopus) to identify recent advances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.